2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-
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Overview
Description
2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H6ClF3O2. This compound is characterized by the presence of a furan ring, a carbonyl chloride group, and a trifluoromethyl-substituted phenyl group. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- typically involves the reaction of 5-(3-trifluoromethylphenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Scientific Research Applications
2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- 2-Furancarbonyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenyl]-
- 2-Furancarbonyl chloride, 5-[4-(trifluoromethyl)phenyl]-
Comparison:
- Reactivity: The presence of different substituents on the phenyl ring can significantly alter the reactivity of the compound. For instance, the chloro-substituted derivative may exhibit different nucleophilic substitution rates compared to the trifluoromethyl-substituted compound.
- Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their reactivity and stability. The trifluoromethyl-substituted compound is often preferred for its unique electronic properties .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)10-5-4-9(18-10)7-2-1-3-8(6-7)12(14,15)16/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCONVZSRNZPOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378178 |
Source
|
Record name | 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61941-90-0 |
Source
|
Record name | 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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